molecular formula C26H30N2O5 B13397270 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13397270
M. Wt: 450.5 g/mol
InChI Key: MLWNAAGBZTXNOG-UHFFFAOYSA-N
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Description

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research.

Preparation Methods

The synthesis of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid typically involves several steps. One common method includes the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The process involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium hydroxide. The resulting Fmoc-protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Chemical Reactions Analysis

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar compounds to 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid include other Fmoc-protected amino acids and peptides. These compounds share the common feature of the Fmoc protecting group, which provides stability and selectivity in peptide synthesis. the specific structure of this compound offers unique properties that make it particularly useful in certain applications .

Properties

Molecular Formula

C26H30N2O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)

InChI Key

MLWNAAGBZTXNOG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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